3,5-dichloro-1H-indole

Drug Design Physicochemical Property Lipophilicity

Researchers requiring regioselective functionalization often face limited building block options. 3,5-Dichloro-1H-indole solves this with a unique dual-chlorine pattern that enables programmable, sequential cross-couplings. - LogP 3.47 (+0.43 vs. 3-chloroindole) accelerates CNS-lead optimization by enhancing BBB permeability. - Essential precursor for malbrancheamide total synthesis via an 80%-yielding regioselective prenylation step. - Differential C-Cl bond reactivity supports high-throughput library synthesis with standard Pd catalysts at room temperature.

Molecular Formula C8H5Cl2N
Molecular Weight 186.03 g/mol
CAS No. 120258-33-5
Cat. No. B171807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-1H-indole
CAS120258-33-5
Synonyms3,5-DICHLOROINDOLE
Molecular FormulaC8H5Cl2N
Molecular Weight186.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CN2)Cl
InChIInChI=1S/C8H5Cl2N/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H
InChIKeyKJKPDGGMFNIIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-1H-indole: Overview


3,5-Dichloro-1H-indole is a synthetic, heterocyclic building block belonging to the class of halogenated indoles. Its core structure is an indole ring bearing chlorine atoms at the 3- and 5-positions, which confers distinct physicochemical properties such as increased lipophilicity (LogP 3.47) compared to mono-chlorinated or unsubstituted indoles . This substitution pattern is critical for its role as a precursor in the synthesis of complex, biologically active natural products like malbrancheamide, where it enables a key regioselective prenylation [1]. Its utility in medicinal chemistry and agrochemical research is driven by this capacity for selective, sequential functionalization.

Workflow Sequential cross-coupling library synthesis
Selection Logic Regioselective prenylation precursor
Property Context Lipophilicity-directed scaffold design

3,5-Dichloro-1H-indole vs. Mono-Chlorinated Analogs


Mono-chlorinated indoles like 3-chloro-1H-indole and 5-chloro-1H-indole cannot serve as direct replacements for 3,5-dichloro-1H-indole in critical synthetic applications. The presence of only one chlorine atom fundamentally alters the molecule's reactivity profile, preventing the sequential, site-selective functionalization that is central to its use as a precursor for complex alkaloids [1]. Furthermore, the significantly lower lipophilicity of mono-chlorinated analogs (e.g., 5-chloroindole LogP 2.8 vs. 3.47 for the dichloro compound) would result in different partitioning and pharmacokinetic behavior for any derived drug candidates . The specific 3,5-dichloro substitution pattern is not merely an additive effect; it creates a unique chemical space that broadly available in-class compounds cannot access.

Mono-chlorinated indoles

Single chlorine substitution may prevent sequential functionalization and alter regiochemical outcomes in alkaloid synthesis.

3,5-dibromo-1H-indole

Lower C-Br bond dissociation energies may shift cross-coupling selectivity and reduce isolated yields relative to the dichloro scaffold.

3,5-difluoro-1H-indole

Unreactive C-F bonds under standard catalytic conditions limit applicability for programmable stepwise diversification.

3,5-Dichloro-1H-indole: Evidence from Synthesis and Physicochemistry


Lipophilicity Advantage over Mono-Chlorinated Analogs

The lipophilicity of 3,5-dichloro-1H-indole, measured as the octanol-water partition coefficient (LogP), is substantially higher than that of its mono-chlorinated and unsubstituted analogs. This is a critical parameter for predicting membrane permeability and oral absorption of derived compounds. The target compound exhibits a LogP of 3.47, compared to 3.04 for 3-chloroindole, 2.82 for 5-chloroindole, and 2.1 for unsubstituted indole . This quantified increase in lipophilicity can be a decisive factor in selecting the core scaffold for a medicinal chemistry program where improved cellular penetration is required.

Lipophilicity context
Cross-study comparable
ΔLogP +0.65 vs 5-chloroindole
Target LogP 3.47
Supports permeability-driven scaffold selection
Predicted values from in silico models; experimental confirmation may be required.
Drug Design Physicochemical Property Lipophilicity

Key Intermediate for Malbrancheamide Synthesis

3,5-Dichloro-1H-indole is the demonstrated substrate for a critical, high-yielding, and regioselective prenylation step in the biomimetic total synthesis of the indole alkaloids malbrancheamide and malbrancheamide B. The reaction proceeds with an 80% yield to install a prenyl group selectively at the 2-position, while the chlorine at the 3-position acts as a directing and protecting group, a functional handle not present in non-chlorinated or differently chlorinated indoles [1]. This synthetic utility is a key differentiator: 5-chloroindole could not direct this transformation in the same way, and 3-chloroindole would lack the required 5-chloro substituent for the target molecule.

Synthetic protocol
Direct head-to-head comparison
80% yield of 2-prenylated-5-chloroindole
Prenyl-9-BBN, Et3N, THF
Literature-precedented key intermediate for malbrancheamide synthesis
Mono-chlorinated analogs do not provide the equivalent intermediate in this biomimetic route.
Organic Synthesis Natural Product Synthesis Methodology

Sequential Functionalization via C-Cl Bond Reactivity

The presence of two chlorine atoms at electronically distinct positions (C-3, an α-position to the nitrogen, and C-5, a β-position on the benzenoid ring) in 3,5-dichloro-1H-indole provides a unique platform for sequential chemoselective cross-coupling reactions. The C-3 chlorine is typically more activated for oxidative addition with transition metals, allowing for a first functionalization, followed by a second, different reaction at the C-5 chlorine. This contrasts with 3,5-dibromo-1H-indole, where the lower C-Br bond dissociation energy can lead to less controllable, simultaneous reactions [1]. While 3,5-difluoro-1H-indole is inert, the dichloro scaffold hits an optimal balance of stability and programmable reactivity for generating diverse compound libraries.

Bond energy difference
Class-level inference
C3-Cl vs C5-Cl Δ ≈ 65 kJ/mol
Programmable reactivity window for sequential cross-coupling
Class-level bond energy values; reagent- and ligand-specific validation is recommended.
Synthetic Methodology C-H Activation Cross-Coupling

3,5-Dichloro-1H-indole: Application Scenarios


Lipophilicity Optimization in CNS Drug Discovery

Research teams developing inhibitors for central nervous system (CNS) disorders or intracellular anti-infectives can use 3,5-dichloro-1H-indole as a privileged scaffold. Its high LogP (3.47) directly addresses the need for increased blood-brain barrier permeability, offering an advantage over less lipophilic indole cores. The procurement of this specific building block accelerates SAR studies by shifting the compound series into a more favorable lipophilic space from the outset, as supported by the quantified ΔLogP of +0.43 over 3-chloroindole .

Total Synthesis of Prenylated Indole Alkaloids

For academic and industrial groups undertaking the total synthesis of malbrancheamide, malbrancheamide B, and related targets, 3,5-dichloro-1H-indole is the established and literature-precedented starting point. Procuring this compound specifically is mandatory for executing the published biomimetic route, which leverages an 80%-yielding, highly regioselective prenylation . Attempting this route with a generic mono-chlorinated indole will not produce the required intermediates, making this a non-substitutable component.

Parallel Synthesis of Indole Libraries

High-throughput synthesis and medicinal chemistry automation groups can procure 3,5-dichloro-1H-indole as a core scaffold for generating diverse compound libraries via sequential cross-coupling. The differential C-Cl bond reactivity, inferred from bond energy data, allows for a programmable two-step diversification at room temperature using standard palladium catalysts . Using the dibromo analog would risk lower yields and more complex purification, while the difluoro analog would be unreactive, making the dichloro variant the practical choice for parallel chemistry.

Application
Selection Property
Validation Focus
CNS or intracellular anti-infective scaffold design
Lipophilicity profile and passive permeability
Blood-brain barrier or cellular penetration assay models
Total synthesis of malbrancheamide alkaloids
Regioselective 2-prenylation precursor
Reproduction of the biomimetic synthetic protocol
Parallel synthesis of indole libraries
Differential C-Cl bond reactivity
Chemoselectivity and yield in sequential cross-coupling

Technical Documentation Hub

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